molecular formula C16H21BrN2O2 B5344654 1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B5344654
M. Wt: 353.25 g/mol
InChI Key: LKPHHYMVNCTNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative with a furan ring and a bromobenzyl group attached to its structure.

Mechanism of Action

The exact mechanism of action of 1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects on various systems in the body. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to have anxiolytic and sedative effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its potential therapeutic applications in various fields of research. Another advantage is its ease of synthesis. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer, fungal and bacterial infections, and anxiety disorders. Another direction is the elucidation of its exact mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Additionally, the development of novel synthetic methods for the preparation of this compound may also be explored to improve its yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been found to have anticancer, antifungal, and antibacterial properties. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 1-(4-bromobenzyl)piperazine with di-tert-butyl dicarbonate and tetrahydrofuran in the presence of a base. The reaction yields the desired product as a white solid with a yield of 80%.

Scientific Research Applications

1-(4-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a sedative and anxiolytic agent.

properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPHHYMVNCTNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.